molecular formula C19H19ClN6OS2 B12151295 2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide

2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide

Cat. No.: B12151295
M. Wt: 447.0 g/mol
InChI Key: LMOLNHSMDKUEAJ-UHFFFAOYSA-N
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Description

The compound 2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide is a 1,2,4-triazole derivative featuring a 4-chlorophenyl group at position 5, an ethyl substituent at position 4, a sulfanylacetyl moiety, and an N-phenylhydrazinecarbothioamide functional group. Its synthesis involves cyclization of hydrazinecarbothioamide precursors, as observed in analogous compounds . The structural complexity of this molecule allows for diverse interactions with biological targets, making comparative studies with similar derivatives critical for understanding structure-activity relationships (SAR).

Properties

Molecular Formula

C19H19ClN6OS2

Molecular Weight

447.0 g/mol

IUPAC Name

1-[[2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-phenylthiourea

InChI

InChI=1S/C19H19ClN6OS2/c1-2-26-17(13-8-10-14(20)11-9-13)23-25-19(26)29-12-16(27)22-24-18(28)21-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,22,27)(H2,21,24,28)

InChI Key

LMOLNHSMDKUEAJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NNC(=S)NC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate precursor such as an acyl chloride or ester.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

    Attachment of the Sulfanyl Group:

    Formation of the Hydrazinecarbothioamide Moiety: This step involves the reaction of hydrazine with a carbonyl compound to form the hydrazinecarbothioamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the carbonyl groups, potentially leading to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

Overview

The compound 2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide is a novel chemical entity that has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of anticancer and anti-inflammatory research. This article explores its synthesis, characterization, and various biological activities.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from available precursors. The synthetic routes often utilize hydrazine derivatives and sulfur-containing compounds to facilitate the formation of the triazole ring and subsequent functional group transformations. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound .

Anticancer Activity

One of the most significant applications of this compound is its anticancer properties. Research has demonstrated that derivatives of triazole compounds exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that related triazole compounds can inhibit the growth of leukemia, non-small cell lung cancer, renal cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, and breast cancer cell lines with varying degrees of effectiveness .

The mechanism behind this activity often involves the induction of apoptosis in cancer cells and disruption of mitotic processes. The presence of the triazole ring enhances interaction with cellular targets, potentially leading to improved therapeutic outcomes .

Anti-inflammatory Potential

In addition to anticancer activity, compounds similar to 2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide have been investigated for their anti-inflammatory effects. Molecular docking studies suggest that these compounds may act as inhibitors of specific enzymes involved in inflammatory pathways, such as 5-lipoxygenase . This suggests potential applications in treating chronic inflammatory conditions.

Case Studies

  • In Vitro Anticancer Evaluation
    • A study evaluated a series of triazole derivatives against the NCI-60 human tumor cell line panel. Among these, certain derivatives exhibited significant cytotoxicity with GI50 values in the micromolar range across various cancer types .
  • Molecular Hybrid Design
    • Researchers designed molecular hybrids incorporating triazole structures with sulfonamide fragments to enhance anticancer activity. These hybrids demonstrated promising results in cytotoxic assays against multiple human cancer cell lines .

Mechanism of Action

The mechanism of action of 2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions. The sulfanyl and hydrazinecarbothioamide groups may also contribute to the compound’s overall activity by forming covalent bonds or coordinating with metal ions.

Comparison with Similar Compounds

Key structural features :

  • The 4-chlorophenyl group enhances lipophilicity and electron-withdrawing effects, influencing binding to hydrophobic pockets in enzymes .
  • The ethyl substituent at position 4 stabilizes the triazole ring conformation, as observed in analogs like 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide .
  • The hydrazinecarbothioamide moiety enables hydrogen bonding and metal coordination, critical for biological activity .

Comparison with Similar Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

Compound Name Substituents Key Differences Biological Implications Ref.
Target Compound 5-(4-ClPh), 4-Et, N-Ph hydrazinecarbothioamide Baseline structure Hypothesized antimicrobial activity via thiol-enzyme interactions
2-{[5-(4-ClPh)-4-Ph-4H-triazol-3-yl]sulfanyl}-N-pyridinylmethyleneacetohydrazide 5-(4-ClPh), 4-Ph, pyridinylmethylene Replacement of ethyl with phenyl; pyridinyl vs. phenyl hydrazine Enhanced π-π stacking; potential kinase inhibition
2-{[5-(4-ClPh)-4-p-tolyl-4H-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 5-(4-ClPh), 4-p-tolyl, phenoxyacetamide Methylphenyl at position 4; phenoxyacetamide chain Increased lipophilicity; improved membrane permeability
N-(2-ClPh)-2-{[5-(4-MeS-benzyl)-4-Ph-4H-triazol-3-yl]sulfanyl}acetamide 5-(4-MeS-benzyl), 4-Ph, 2-ClPh Methylsulfanylbenzyl group at position 5 Potential antioxidant activity via sulfur-based radical scavenging

Notes:

  • Electron-withdrawing groups (e.g., Cl, Br) at position 5 enhance electrophilicity, improving interactions with nucleophilic enzyme residues .
  • Alkyl/aryl groups at position 4 modulate steric effects. Ethyl groups balance flexibility and stability, whereas bulkier substituents (e.g., phenyl) may reduce solubility .

Spectral and Tautomeric Behavior

  • IR Spectroscopy : The target compound’s hydrazinecarbothioamide intermediate shows a C=S stretch at ~1243–1258 cm⁻¹ and C=O at ~1663–1682 cm⁻¹. Post-cyclization, the absence of C=O confirms triazole formation .
  • Tautomerism : Like 5-(4-X-phenylsulfonyl)phenyl-4-aryl-1,2,4-triazole-3-thiones , the thione tautomer dominates due to the absence of S-H vibrations (~2500–2600 cm⁻¹) and presence of νC=S (~1247–1255 cm⁻¹) .
  • NMR : The ethyl group’s methyl protons resonate at δ ~1.2–1.5 ppm (triplet), while the 4-chlorophenyl protons appear as a doublet at δ ~7.4–7.6 ppm .

Biological Activity

The compound 2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19ClN4O2SC_{19}H_{19}ClN_{4}O_{2}S, with a molecular weight of 402.9 g/mol. The compound features a triazole ring, sulfanyl group, and hydrazinecarbothioamide moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC19H19ClN4O2S
Molecular Weight402.9 g/mol
IUPAC Name2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylhydrazinecarbothioamide
InChI KeyYGZOKZUMTICSSK-UHFFFAOYSA-N

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to this one exhibit significant inhibition against various bacterial strains and fungi. The mechanism often involves the disruption of cell wall synthesis or interference with nucleic acid synthesis.

Anticancer Potential

Studies have shown that triazole derivatives can act as anticancer agents by inhibiting specific enzymes involved in cancer cell proliferation. For instance, a related compound demonstrated an IC50 value of 4.363 μM against human colon cancer cells (HCT116), indicating potent anticancer activity compared to standard drugs like doxorubicin . The proposed mechanism involves the inhibition of tyrosine kinases, which are crucial for cancer cell signaling pathways.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. The triazole ring structure allows it to bind effectively to the active sites of various enzymes, leading to inhibited activity. For example, molecular docking studies revealed lower binding free energies for derivatives of this compound compared to reference compounds, suggesting strong interactions with target enzymes .

Study on Anticancer Activity

In a study conducted on related triazole derivatives, several compounds were evaluated for their anticancer properties using MTT assays. Compounds showed varied levels of activity against different cancer cell lines, with some achieving IC50 values significantly lower than those of established chemotherapeutics .

Antimicrobial Evaluation

Another study focused on the antimicrobial efficacy of triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that certain derivatives exhibited broad-spectrum activity, highlighting the potential use of these compounds in treating infections caused by resistant strains.

The biological activity of 2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound binds to enzyme active sites, disrupting normal function.
  • Cell Cycle Arrest : It may induce apoptosis in cancer cells by interfering with cell cycle regulation.
  • Antimicrobial Action : By targeting bacterial cell wall synthesis or DNA replication processes.

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